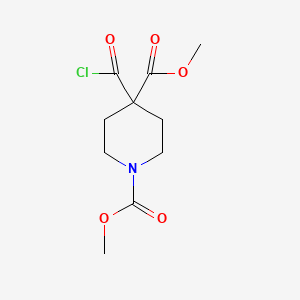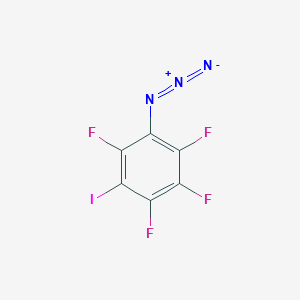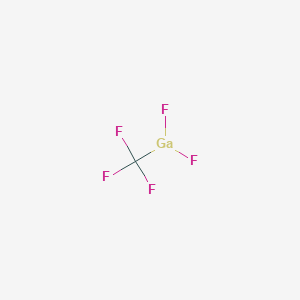
Difluoro(trifluoromethyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(trifluoromethyl)gallane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound contains a gallium atom bonded to a difluoromethyl group and a trifluoromethyl group, making it a member of the organogallium family. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(trifluoromethyl)gallane typically involves the reaction of gallium trichloride with difluoromethyl and trifluoromethyl reagents. One common method is the reaction of gallium trichloride with difluoromethyl lithium and trifluoromethyl lithium in an inert solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro(trifluoromethyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of gallium hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Gallium hydrides.
Substitution: Various organogallium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Difluoro(trifluoromethyl)gallane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of difluoro(trifluoromethyl)gallane involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical diagnostics or reacting with organic substrates in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethylgallane: Contains only difluoromethyl groups.
Trifluoromethylgallane: Contains only trifluoromethyl groups.
Fluorinated Quinolines: Similar in terms of fluorine content and applications in pharmaceuticals.
Uniqueness
Difluoro(trifluoromethyl)gallane is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. This dual functionality allows for a broader range of applications compared to compounds with only one type of fluorinated group.
Eigenschaften
CAS-Nummer |
827027-10-1 |
|---|---|
Molekularformel |
CF5Ga |
Molekulargewicht |
176.726 g/mol |
IUPAC-Name |
difluoro(trifluoromethyl)gallane |
InChI |
InChI=1S/CF3.2FH.Ga/c2-1(3)4;;;/h;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
IFARYPIHQBIWOC-UHFFFAOYSA-L |
Kanonische SMILES |
C(F)(F)(F)[Ga](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


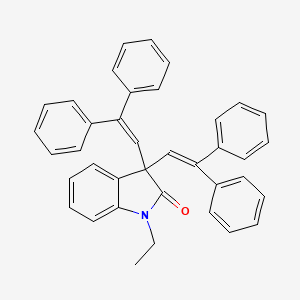
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
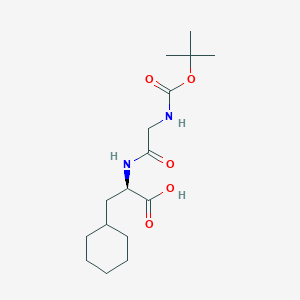
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
